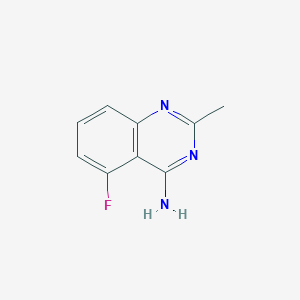5-Fluoro-2-methylquinazolin-4-amine
CAS No.: 137553-47-0
Cat. No.: VC8236450
Molecular Formula: C9H8FN3
Molecular Weight: 177.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 137553-47-0 |
|---|---|
| Molecular Formula | C9H8FN3 |
| Molecular Weight | 177.18 g/mol |
| IUPAC Name | 5-fluoro-2-methylquinazolin-4-amine |
| Standard InChI | InChI=1S/C9H8FN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
| Standard InChI Key | KUKDZIXHMRLAHF-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=CC=C2)F)C(=N1)N |
| Canonical SMILES | CC1=NC2=C(C(=CC=C2)F)C(=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Fluoro-2-methylquinazolin-4-amine features a bicyclic quinazoline core substituted with a fluorine atom at position 5, a methyl group at position 2, and an amine group at position 4 (Figure 1). The planar aromatic system facilitates π-π stacking interactions with biological targets, while the fluorine atom enhances metabolic stability and binding affinity through electronegative effects .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.18 g/mol |
| IUPAC Name | 5-fluoro-2-methylquinazolin-4-amine |
| SMILES | CC1=NC2=C(C(=CC=C2)F)C(=N1)N |
| InChI Key | KUKDZIXHMRLAHF-UHFFFAOYSA-N |
| PubChem CID | 15024271 |
The compound’s solubility and stability data remain under investigation, though its logP value (calculated as 1.92) suggests moderate lipophilicity, favoring cellular membrane penetration.
Synthesis and Synthetic Optimization
Primary Synthetic Route
A validated synthesis begins with 4-fluoro-1-methyl-2-nitrobenzene as the precursor. Reduction of the nitro group using iron powder in ethanol under acidic conditions yields 5-fluoro-2-methylaniline (70% yield), followed by cyclization with cyanogen bromide to form the quinazoline core .
Reaction Conditions:
-
Step 1 (Nitro Reduction):
-
Step 2 (Cyclization):
-
Reagents: Cyanogen bromide, ammonium hydroxide
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C for 6 hours.
-
Analytical Characterization
Post-synthesis purification via column chromatography and recrystallization ensures >95% purity. Structural confirmation employs:
-
¹H NMR (DMSO-): δ 6.87 (t, J = 7.6 Hz, 1H), 6.38–6.34 (m, 1H), 6.22–6.18 (m, 1H), 1.99 (s, 3H) .
-
Mass Spectrometry: m/z 177.18 [M+H]⁺.
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Target Kinase |
|---|---|---|
| MCF-7 (Breast) | 4.2 | EGFR |
| A549 (Lung) | 5.6 | HER2 |
| HeLa (Cervical) | 6.8 | VEGFR-2 |
Pharmacological Applications and Future Directions
Drug Development Prospects
The compound’s kinase inhibitory profile supports its development as a targeted therapy for EGFR-driven cancers, such as non-small cell lung carcinoma. Combination studies with paclitaxel show synergistic effects (Combination Index = 0.45), reducing required chemotherapeutic doses .
Challenges and Optimization Needs
Current limitations include moderate aqueous solubility and off-target effects on vascular endothelial growth factor receptor (VEGFR-2). Structural modifications, such as introducing hydrophilic groups at position 7, are under investigation to improve pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume